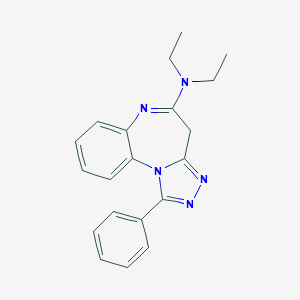

![molecular formula C19H14O7 B143464 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 1105697-83-3](/img/structure/B143464.png)

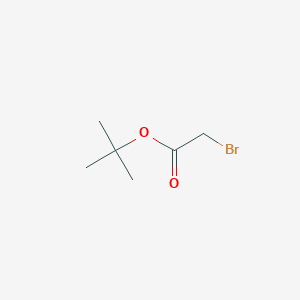

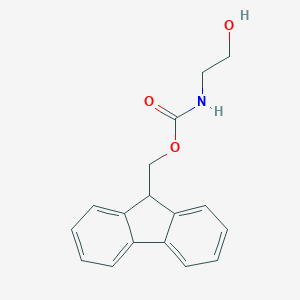

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

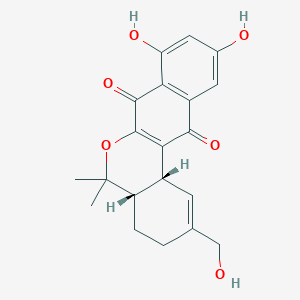

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is a chromone derivative that has been extensively studied due to its potential use in a variety of areas. Chromones are derivatives of the chemical chromone, which is a type of flavonoid. Flavonoids are a type of natural product found in a variety of plants, and have been studied for their potential therapeutic applications. Chromones are some of the most studied flavonoids due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, or 4-AOHC, is a chromone derivative that has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Cancer Treatment

Genistein is known to regulate signaling pathways and microRNAs in different types of cancers . It has shown anti-cancer, anti-inflammatory, and anti-oxidant properties . Genistein has been analyzed for its anti-cancer effects and is currently in various phases of clinical trials .

Regulation of Cellular Pathways

Genistein is involved in the regulation of key biological processes, including those in different types of cancer . It modulates various signaling pathways both at transcription and translation levels .

MicroRNA Regulation

Genistein has been found to regulate various microRNAs in different types of cancer . MicroRNAs play a crucial role in the regulation of gene expression and are often deregulated in cancer .

Nano-formulations

The application of nano-formulations to increase the efficiency of genistein is being explored . This could potentially enhance its bioavailability and therapeutic efficacy .

Anti-inflammatory Properties

Genistein has potent anti-inflammatory effects. It has been shown to decrease the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated cells .

Inhibition of Key Enzymes

Genistein has been found to inhibit several key enzymes, including cell cycle regulation, tyrosine kinases, DNA topoisomerases, and telomerase . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can potentially suppress tumor growth .

Propriétés

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5-Di-O-acetyl Genistein | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)